molecular formula C15H12O3 B1619424 Methyl 3-benzoylbenzoate CAS No. 21204-86-4

Methyl 3-benzoylbenzoate

Cat. No. B1619424
CAS RN: 21204-86-4
M. Wt: 240.25 g/mol
InChI Key: FOBUHGGUSGQWRJ-UHFFFAOYSA-N
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Patent
US06900336B2

Procedure details

3-Benzoyl-benzoic acid (5.12 g, 22.6 mmol) was stirred in methanol (45 mL) with conc. H2SO4 (2.0 mL) for 18 h at 60° C. The reaction mixture was diluted with ethyl acetate and then washed with an aqueous NaHCO3 solution. The organic layer was dried over MgSO4, filtered, and concentrated to provide 3-benzoyl-benzoic acid methyl ester (5.4 g, 22.6 mmol) in quantitative yield as a yellow oil.
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([OH:14])=[O:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.OS(O)(=O)=O.[CH3:23]O>C(OCC)(=O)C>[CH3:23][O:13][C:12](=[O:14])[C:11]1[CH:15]=[CH:16][CH:17]=[C:9]([C:1](=[O:8])[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:10]=1

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
45 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with an aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)C(C1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.6 mmol
AMOUNT: MASS 5.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.